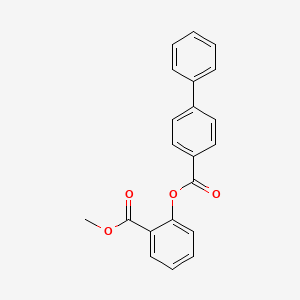
N-(4-methylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
N-(4-methylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride inhibits the activity of FGFR tyrosine kinase, which is a key signaling pathway involved in cell growth and differentiation. By blocking this pathway, this compound prevents cancer cells from growing and dividing, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on FGFR tyrosine kinase activity, without affecting other tyrosine kinases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for inhibiting tumor growth.
実験室実験の利点と制限
N-(4-methylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride is a potent and selective inhibitor of FGFR tyrosine kinase, making it a useful tool for studying the role of this pathway in cancer biology. However, its high potency also makes it difficult to use in vivo, as it can cause toxicity at high doses. In addition, its selectivity for FGFR tyrosine kinase may limit its usefulness in studying other signaling pathways.
将来の方向性
Future research on N-(4-methylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride may focus on developing more selective and less toxic inhibitors of FGFR tyrosine kinase, as well as investigating its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. In addition, further studies may be needed to elucidate the molecular mechanisms underlying its anti-cancer effects, and to identify biomarkers that can predict patient response to treatment with this compound.
合成法
The synthesis of N-(4-methylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride involves several steps, including the reaction of 4-methylbenzaldehyde with 2-nitrobenzaldehyde to form 4-(4-nitrophenyl)-4-methyl-2-oxobut-3-enenitrile, which is then reduced to 4-(4-nitrophenyl)-4-methyl-2-oxobutanoic acid. The acid is then converted to the corresponding amide, which is further transformed into this compound by reacting with morpholine and 2-aminopyridine.
科学的研究の応用
N-(4-methylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In addition, it has been shown to inhibit tumor growth in animal models of cancer.
特性
IUPAC Name |
N-(4-methylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c1-14-6-8-15(9-7-14)20-19-21-17-5-3-2-4-16(17)18(22-19)23-10-12-24-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCNJXGKKJKZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6017903.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6017910.png)

![3-fluoro-4-methoxy-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6017934.png)
![5-(2-fluorophenyl)-2-(3-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6017935.png)
![N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride](/img/structure/B6017942.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017950.png)
![5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6017956.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6017967.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6017980.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)